Diglycidylaniline
Overview
Description
Diglycidylaniline, also known as N,N-diglycidylaniline, is an organic compound belonging to the glycidyl family. It is characterized by the presence of two epoxy groups attached to an aniline ring. The compound has the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound is primarily used as a reactive diluent in epoxy resin systems to reduce viscosity and enhance the mechanical properties of the resins .
Mechanism of Action
Target of Action
Diglycidylaniline, also known as N,N-bis(oxiran-2-ylmethyl)aniline , is an aromatic organic chemical in the glycidyl compound family . It is primarily used to reduce the viscosity of epoxy resin systems . .
Mode of Action
It is known that many glycidyl ethers, including this compound, are manufactured by the addition of epichlorohydrin to a species with the aid of a lewis acid as a catalyst to form a halohydrin . This process is followed by washing with sodium hydroxide in a dehydrochlorination reaction .
Biochemical Pathways
It is known that the use of the diluent in epoxy systems affects the mechanical properties and microstructure of epoxy resins
Pharmacokinetics
It is known that this compound has a molecular weight of 20525 and a density of 1.153 g/mL at 25 °C .
Result of Action
It is known that the kinetics of cure of this compound with epoxy resin networks have been studied
Action Environment
It is known that many factors can affect the efficacy of a compound, including temperature, ph, and the presence of other chemicals
Biochemical Analysis
Biochemical Properties
Diglycidylaniline plays a significant role in biochemical reactions due to its reactive epoxide groups. These groups can interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the curing of epoxy resin networks, where this compound acts as a cross-linking agent . This interaction enhances the mechanical properties and microstructure of the resulting epoxy resins . Additionally, this compound can interact with proteins and other biomolecules through its epoxide groups, forming covalent bonds that can alter the structure and function of these biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by interacting with cellular proteins and enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the kinetics of cure in epoxy resin networks, which can impact cellular processes such as cell adhesion and proliferation . Moreover, the reactive nature of its epoxide groups can lead to the formation of covalent bonds with cellular proteins, potentially altering their function and affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its reactive epoxide groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins or nucleotides in DNA . This binding can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound can inhibit enzymes involved in DNA repair, leading to changes in gene expression and cellular responses to DNA damage . Additionally, the formation of covalent bonds with proteins can alter their structure and function, impacting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to heat or light . This degradation can lead to changes in its reactivity and its effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular processes, such as changes in cell proliferation and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a reactive diluent, enhancing the properties of epoxy resins without causing significant toxic effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and alterations in metabolic processes . Studies in animal models have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, highlighting the importance of dosage control in its applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The epoxide groups in this compound can be metabolized by enzymes such as epoxide hydrolases, leading to the formation of diols . These metabolic reactions can affect the overall metabolic flux and levels of metabolites in cells. Additionally, this compound can influence the activity of enzymes involved in other metabolic pathways, potentially altering cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to various proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . These localizations can affect the activity and function of this compound, as well as its interactions with other biomolecules within these compartments .
Preparation Methods
Diglycidylaniline is typically synthesized through the reaction of aniline with epichlorohydrin in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of a halohydrin intermediate, which is subsequently dehydrochlorinated using sodium hydroxide to yield the final product . The industrial production of this compound follows a similar route, ensuring high purity and yield through optimized reaction conditions and purification steps .
Chemical Reactions Analysis
Diglycidylaniline undergoes various chemical reactions, including:
Epoxy Ring Opening: The epoxy groups in this compound can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Cyclization: The reaction between this compound and aromatic amines can lead to the formation of cyclic products.
Polymerization: this compound can be used as a monomer in the synthesis of epoxy resins.
Scientific Research Applications
Diglycidylaniline has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a reactive diluent in epoxy resin formulations to improve the processing and mechanical properties of the resins.
Material Science: this compound is utilized in the development of advanced materials such as composites, adhesives, and coatings.
Biomedical Research:
Comparison with Similar Compounds
Diglycidylaniline can be compared with other glycidyl compounds, such as:
Bisphenol A Diglycidyl Ether (BADGE): Both compounds contain epoxy groups, but BADGE has a bisphenol A backbone, which imparts different mechanical and thermal properties to the resulting polymers.
Epichlorohydrin: While epichlorohydrin is a precursor in the synthesis of this compound, it lacks the aromatic ring and has different reactivity and applications.
N,N-Diglycidyl-4-glycidyloxyaniline: This compound has an additional glycidyloxy group, which can lead to higher crosslink density and different mechanical properties in the resulting polymers.
This compound stands out due to its unique combination of epoxy groups and aniline ring, which provides a balance of reactivity and mechanical properties suitable for various applications.
Properties
IUPAC Name |
N,N-bis(oxiran-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYXSROKFZAHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30999-33-8 | |
Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30999-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50862832 | |
Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862832 | |
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Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-06-9, 32144-31-3 | |
Record name | N,N-Diglycidylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2095-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diglycidylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, bis(2,3-epoxypropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032144313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diglycidylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(2,3-epoxypropyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIGLYCIDYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG5ZPK0BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Diglycidylaniline has the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol.
A: Researchers commonly employ techniques like Gas Chromatography (GC) [, ], High-Performance Liquid Chromatography (HPLC) [, , , ], Infrared Spectroscopy (IR) [, ], Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) [, , , , , , , ], and Mass Spectroscopy (MS) [, ] to analyze this compound, identify impurities, and study reaction mechanisms.
A: this compound, being bifunctional, tends to form networks with lower glass transition temperatures (Tg) and thermal stability compared to trifunctional epoxy resins like N,N-diglycidyl-4-glycidyloxyaniline (DGOA) when cured with the same tetrafunctional curing agent []. This difference arises from the lower crosslinking density achievable with a bifunctional resin.
A: this compound serves as a key component in epoxy resin formulations. When cured, these formulations exhibit desirable properties like high strength, excellent adhesion, and good chemical resistance, making them suitable for applications in coatings, adhesives, composites, and electronics [, , , , ].
A: Incorporating modified zinc into epoxy coatings formulated with this compound significantly improves their anticorrosion performance on copper substrates [, ]. The optimal zinc content for enhanced corrosion protection was found to be 5 wt% [].
A: The curing process of this compound with aromatic amines is significantly influenced by intramolecular cyclization reactions [, , , , ]. This leads to the formation of small cyclic structures, resulting in networks with lower crosslinking density than expected based on reactant functionality [, ].
A: Higher curing temperatures promote cyclization reactions during the curing of this compound with amines []. This tendency towards cyclization at elevated temperatures results in a reduction in the number-average molecular weight (Mn) of the resulting polymers [].
A: Researchers utilize Density Functional Theory (DFT) calculations to optimize the geometry of this compound and understand its electronic structure []. These calculations provide insights into the molecule's reactivity and its interactions with other molecules during the curing process.
A: Using a mixture of tetrahydrofuran (THF) and dioxane as a solvent for spin-casting films of aniline-based azopolymers, which incorporate this compound, results in improved diffraction efficiency compared to films cast from THF alone []. This enhancement is attributed to the residual dioxane in the film, which creates a larger free volume in the solid state, benefiting optical properties.
A: Researchers are exploring the use of circular economy materials, such as hydroxyapatite extracted from biological waste, to develop flame-retardant epoxy composites []. Combining hydroxyapatite with this compound and other flame-retardant components shows promise in enhancing the fire safety of these materials while promoting resource efficiency and waste reduction.
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